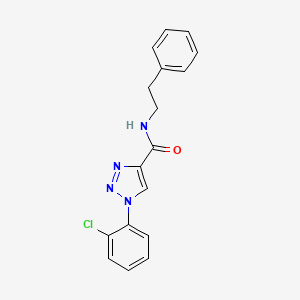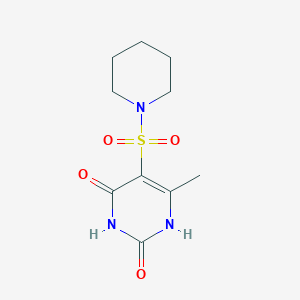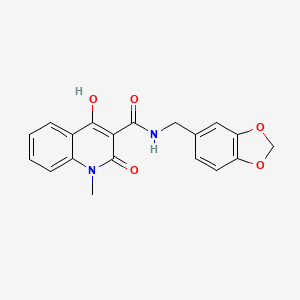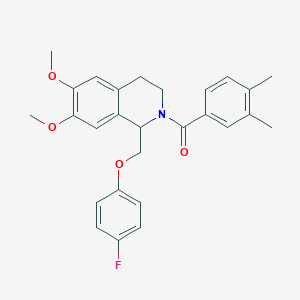![molecular formula C21H24N4O2 B11208336 1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole](/img/structure/B11208336.png)
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound, in particular, features a benzimidazole core, a piperazine ring, and a methoxybenzoyl group, making it a unique and potentially valuable molecule in pharmaceutical research.
Preparation Methods
The synthesis of 1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The piperazine ring is then introduced via a Mannich reaction, which involves the reaction of formaldehyde and a secondary amine . The final step involves the acylation of the piperazine ring with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are obtained .
Scientific Research Applications
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. The benzimidazole core allows the compound to bind to various enzymes and receptors, modulating their activity . The piperazine ring enhances the compound’s pharmacokinetic properties, improving its bioavailability and stability . The methoxybenzoyl group further contributes to the compound’s biological activity by facilitating interactions with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
2-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds also feature a piperazine ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share structural similarities with benzimidazoles and possess diverse biological activities, including antiviral and anticancer properties.
Benzotriazole derivatives: These compounds are structurally related to benzimidazoles and are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N4O2/c1-3-25-19-7-5-4-6-18(19)22-21(25)24-14-12-23(13-15-24)20(26)16-8-10-17(27-2)11-9-16/h4-11H,3,12-15H2,1-2H3 |
InChI Key |
KLNYKIPGXNDLSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208273.png)

![N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11208281.png)

![2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11208286.png)

![7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208301.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B11208303.png)
![5-amino-N-(2-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11208308.png)
![N-(2-methoxyphenyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11208315.png)

![3-bromo-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208346.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide](/img/structure/B11208350.png)
